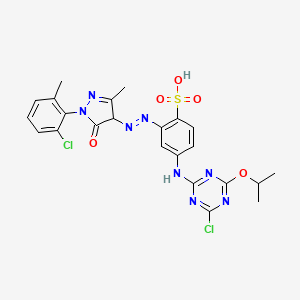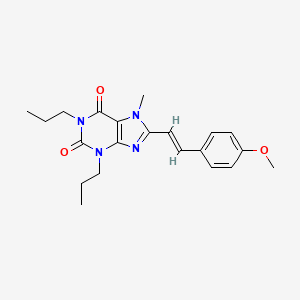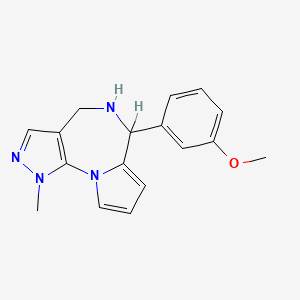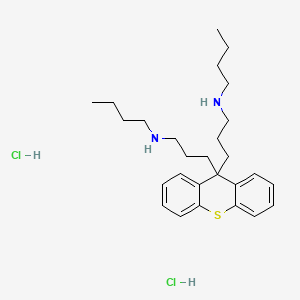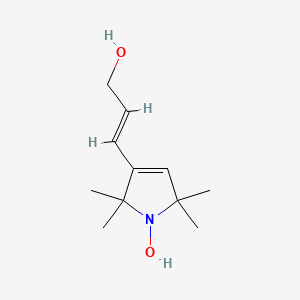
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a complex organic compound with a unique structure This compound is characterized by its pyrrole ring, which is substituted with hydroxy and propenyl groups, as well as multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of transformations, including alkylation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl groups and the hydroxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: shares similarities with other pyrrole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups. This makes it a versatile compound for various applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
76893-25-9 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
(E)-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H19NO2/c1-10(2)8-9(6-5-7-13)11(3,4)12(10)14/h5-6,8,13-14H,7H2,1-4H3/b6-5+ |
Clé InChI |
VXNZNWQSHIHBAP-AATRIKPKSA-N |
SMILES isomérique |
CC1(C=C(C(N1O)(C)C)/C=C/CO)C |
SMILES canonique |
CC1(C=C(C(N1O)(C)C)C=CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
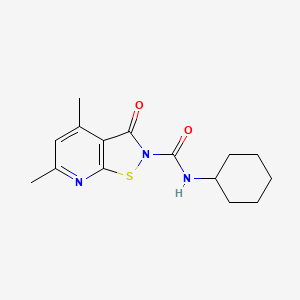
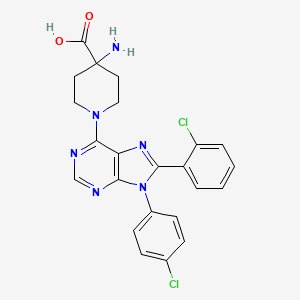
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
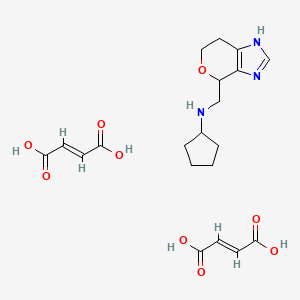

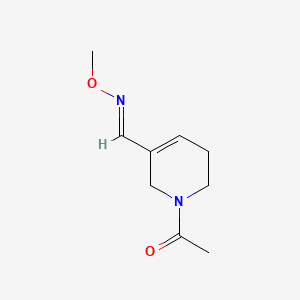
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
